[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid
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Overview
Description
[3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid: is an organoboron compound with the molecular formula C11H16BNO4S This compound is notable for its boronic acid functional group, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:
Formation of the Aryl Boronic Acid: The initial step involves the formation of the aryl boronic acid through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group is introduced via a nucleophilic substitution reaction, where the aryl boronic acid reacts with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the boronic acid group.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling Reactions: Used as a reagent in the formation of carbon-carbon bonds.
Synthesis of Complex Molecules: Acts as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active molecules.
Bioconjugation: Utilized in the attachment of biomolecules for various biological assays.
Industry:
Material Science: Used in the development of new materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid primarily involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as cross-coupling reactions, where it forms carbon-carbon bonds. The pyrrolidine-1-sulfonyl group may also interact with molecular targets, enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine-1-sulfonyl group, making it less versatile.
[3-Methylphenyl]boronic Acid: Similar structure but without the sulfonyl group, affecting its reactivity.
[5-(Pyrrolidine-1-sulfonyl)phenyl]boronic Acid: Similar but lacks the methyl group, which may influence its properties.
Uniqueness:
- The combination of the boronic acid group with the pyrrolidine-1-sulfonyl group and a methyl group makes [3-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid unique in its reactivity and potential applications. This unique structure allows it to participate in a wider range of chemical reactions and enhances its utility in various fields of research and industry.
Properties
IUPAC Name |
(3-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-6-10(12(14)15)8-11(7-9)18(16,17)13-4-2-3-5-13/h6-8,14-15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASHSUFCVQTKNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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